Calindol Hydrochloride

Overview

Description

Calindol Hydrochloride is a potent orthosteric modulator of the calcium-sensing receptor (CaSR). It is known for its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells . This compound has significant implications in the field of medical research, particularly in the study of calcium-related disorders.

Mechanism of Action

Target of Action

Calindol Hydrochloride is a positive allosteric modulator (PAM) of the calcimimetic calcium-sensing receptor (CaSR) . The CaSR is a G protein-coupled receptor that plays a crucial role in maintaining calcium homeostasis .

Mode of Action

This compound interacts with the CaSR, enhancing its sensitivity to calcium. This interaction results in the potent stimulation of phosphatidylinositol (PI) hydrolysis . The EC50 value of this compound for CaSR is 132 nM .

Biochemical Pathways

The activation of CaSR by this compound triggers the phosphatidylinositol (PI)-intracellular calcium signaling pathway . In the presence of 2mM Ca2+, Calindol stimulates PI accumulation with an EC50 of 1.0 μM or 0.31 μM in cells expressing the rat or the human CaSR, respectively .

Pharmacokinetics

It is known that the compound is soluble in dmso at a concentration of 100 mg/ml .

Result of Action

The activation of CaSR by this compound can lead to various cellular effects, depending on the cell type. For instance, in some cell types, the activation of CaSR can trigger cell proliferation .

Action Environment

The action of this compound is influenced by the presence of calcium ions. Its ability to stimulate PI hydrolysis is enhanced in the presence of 2mM Ca2+

Biochemical Analysis

Biochemical Properties

Calindol Hydrochloride interacts with the CaSR, a G protein-coupled receptor, to stimulate PI hydrolysis and proliferation in the presence of calcium . In vitro studies have shown that in the presence of 2mM Ca2+, Calindol stimulates PI in cells expressing rat or human CaSR with an EC50 of 1.0 μM or 0.31 μM respectively .

Cellular Effects

This compound has been shown to influence cell function by modulating the activity of the CaSR. It has been reported to inhibit Methoxamine and KCl-induced precontraction tension and inhibit whole-cell voltage-gated Ca2+ channel (VGCC) currents in rabbit mesenteric arteries .

Molecular Mechanism

This compound exerts its effects at the molecular level by directly interacting with the CaSR in transmembrane domains . It triggers PI hydrolysis less effectively in the absence of calcium, indicating that it is an allosteric modulator that cooperates with calcium to activate the CaSR .

Metabolic Pathways

This compound is involved in the regulation of calcium ion homeostasis through its interaction with the CaSR

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Calindol Hydrochloride involves several steps, starting with the preparation of the indole core structure. The indole is then functionalized with various substituents to achieve the desired chemical properties. The final step involves the formation of the hydrochloride salt to enhance the compound’s solubility and stability .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using automated reactors. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards. The use of advanced purification techniques, such as high-performance liquid chromatography (HPLC), is common to achieve the desired purity levels .

Chemical Reactions Analysis

Types of Reactions

Calindol Hydrochloride undergoes several types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.

Substitution: This reaction involves the replacement of one functional group with another, leading to the formation of substituted products.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled conditions to ensure high selectivity and yield .

Major Products Formed

The major products formed from the reactions of this compound depend on the type of reaction and the reagents used. For example, oxidation reactions may produce oxidized derivatives, while substitution reactions may yield various substituted indole derivatives .

Scientific Research Applications

Calindol Hydrochloride has a wide range of scientific research applications, including:

Chemistry: It is used as a model compound to study the behavior of calcium-sensing receptors and their modulators.

Biology: It is used to investigate the role of calcium-sensing receptors in various biological processes, including cell signaling and proliferation.

Medicine: It has potential therapeutic applications in the treatment of calcium-related disorders, such as hypercalcemia and osteoporosis.

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to Calindol Hydrochloride include:

Cinacalcet Hydrochloride: Another CaSR modulator used in the treatment of hyperparathyroidism.

Evocalcet: A newer CaSR modulator with improved pharmacokinetic properties.

Strontium Ranelate: A compound used in the treatment of osteoporosis that also modulates calcium-sensing receptors.

Uniqueness

This compound is unique due to its high potency and selectivity as a CaSR modulator. Its ability to inhibit Pi-induced vascular calcification and delay the progression of calcification in vascular smooth muscle cells sets it apart from other similar compounds .

Biological Activity

Calindol hydrochloride, a positive allosteric modulator of the calcium-sensing receptor (CaSR), has garnered attention for its potential therapeutic applications, particularly in regulating calcium homeostasis. This article delves into the biological activity of this compound, summarizing key research findings, case studies, and relevant data.

Overview of this compound

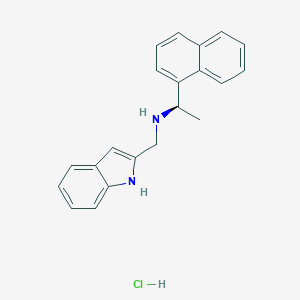

This compound, chemically known as (R)-2-{1-(1-naphthyl)ethyl-aminomethyl}indole, exhibits significant modulation of CaSR, which plays a crucial role in maintaining extracellular calcium levels and influencing parathyroid hormone (PTH) secretion. Its efficacy is characterized by an EC50 value of 132 nM, indicating its potency as a modulator of CaSR activity .

Calindol acts primarily as a positive allosteric modulator (PAM) of the CaSR. It enhances the receptor's response to extracellular calcium ions without directly activating the receptor itself. This modulation is particularly relevant in conditions such as primary and secondary hyperparathyroidism, where calcium regulation is disrupted.

Key Findings:

- Agonistic Properties : Research has shown that Calindol can activate a CaSR construct lacking the amino-terminal extracellular domain (ECD), demonstrating its ability to function independently of traditional agonist pathways .

- Cooperativity with Calcium : The presence of extracellular calcium significantly enhances Calindol's agonistic effects on the CaSR, showcasing a cooperative interaction that amplifies receptor signaling .

Biological Effects

Calindol's modulation of CaSR has several physiological implications:

- Regulation of PTH Secretion : By modulating CaSR activity, Calindol influences PTH secretion from parathyroid glands. Studies indicate that it can reduce PTH levels under certain conditions, which may be beneficial in treating hyperparathyroidism .

- Impact on Calcitonin : In addition to PTH, Calindol also affects calcitonin secretion from thyroid C-cells, further contributing to calcium homeostasis .

Data Summary

The following table summarizes key pharmacological characteristics and findings related to this compound:

| Parameter | Value/Description |

|---|---|

| Chemical Name | This compound |

| CAS Number | 729610-18-8 |

| Molecular Formula | C21H21ClN2 |

| EC50 | 132 nM |

| Mechanism | Positive allosteric modulation of CaSR |

| Physiological Effects | Modulation of PTH and calcitonin secretion |

| Clinical Applications | Potential treatment for hyperparathyroidism |

Case Studies

-

Calindol in Hyperparathyroidism :

A study demonstrated that administration of Calindol significantly reduced serum PTH levels in patients with secondary hyperparathyroidism. This effect was attributed to enhanced sensitivity of the CaSR to circulating calcium levels, leading to decreased PTH secretion . -

Comparative Analysis with Other Modulators :

In comparative studies with other calcimimetics like cinacalcet, Calindol exhibited distinct pharmacological profiles, particularly in its ability to modulate receptor activity in varying calcium concentrations. This highlights its potential as a targeted therapy for conditions associated with dysregulated calcium metabolism .

Properties

IUPAC Name |

(1R)-N-(1H-indol-2-ylmethyl)-1-naphthalen-1-ylethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H20N2.ClH/c1-15(19-11-6-9-16-7-2-4-10-20(16)19)22-14-18-13-17-8-3-5-12-21(17)23-18;/h2-13,15,22-23H,14H2,1H3;1H/t15-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KFILKQPBQZIRST-XFULWGLBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC2=CC=CC=C21)NCC3=CC4=CC=CC=C4N3.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H21ClN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00634884 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

336.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

729610-18-8 | |

| Record name | (1R)-N-[(1H-Indol-2-yl)methyl]-1-(naphthalen-1-yl)ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00634884 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.